molecular formula C6H14N12O4S B12701127 sulfuric acid;1,3,5-triazine-2,4,6-triamine CAS No. 70793-19-0

sulfuric acid;1,3,5-triazine-2,4,6-triamine

Cat. No.: B12701127
CAS No.: 70793-19-0
M. Wt: 350.32 g/mol
InChI Key: LKTMZZYFCYWCBL-UHFFFAOYSA-N
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Description

The compound "sulfuric acid;1,3,5-triazine-2,4,6-triamine" refers to a hybrid system where sulfuric acid (H₂SO₄) interacts with melamine (1,3,5-triazine-2,4,6-triamine). These polymers are synthesized via condensation reactions, forming structures with applications in resins, water treatment, and flame retardants. Melamine itself is a nitrogen-rich heterocycle synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through stepwise substitution with ammonia or amines . Its sulfuric acid derivative likely involves protonation of melamine’s amino groups or sulfonation, enhancing solubility and reactivity for industrial applications.

Properties

CAS No.

70793-19-0

Molecular Formula

C6H14N12O4S

Molecular Weight

350.32 g/mol

IUPAC Name

sulfuric acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4)

InChI Key

LKTMZZYFCYWCBL-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase and Microwave-Assisted Synthesis

Recent research (2024) demonstrates a diversity-oriented, multicomponent convergent synthesis of symmetrical triazines using solid-supported microwave-assisted methods. This approach uses cross-linked sodium polystyrenesulfonate as a solid support and involves one-pot protocols that enhance purity and yield. The products are isolated by filtration and recrystallization from ethanol.

Formation of Sulfuric Acid Salt of 1,3,5-Triazine-2,4,6-triamine

Salt Formation by Acid Addition

The formation of the sulfuric acid salt (melamine sulfate) involves acid-base reaction between melamine and sulfuric acid. The salt is typically prepared by mixing melamine with sulfuric acid in aqueous or mixed solvents, followed by crystallization.

  • According to US patent US8722674B2, acid addition salts of 1,3,5-triazine-2,4,6-triamine can be prepared by:
    • Direct mixing of the base compound with sulfuric acid,
    • Dissolving one component in a solvent and then adding the other,
    • Or mixing in water-containing solvents under controlled conditions.

The preferred acid addition salts include sulfate, acetate, hydrochloride, and others, with sulfate salts being pharmaceutically acceptable and stable.

Industrial-Scale Preparation of Melamine Sulfate

A detailed industrial process is described in patent CS265150B1 for preparing related triazine derivatives and their acid salts:

  • A slurry of cyanuric chloride is reacted with sodium sulfide and sodium bicarbonate solutions at controlled temperatures (30–40 °C), followed by heating to 90–95 °C to complete the reaction.
  • After reaction completion, the mixture is cooled to about 60 °C and acidified slowly with 25% sulfuric acid until a positive Congo red test indicates acidity.
  • The precipitated melamine sulfate is filtered, washed with warm water to remove sulfate ions, and dried at 110 °C.
  • This method yields a high purity product (up to 96%) with yields around 91–94% of theoretical.

Notes on Acid Choice and Process Parameters

  • Sulfuric acid is preferred over hydrochloric acid for acidification because hydrochloric acid leads to a product paste with strong thixotropy, complicating mechanical handling.
  • Reaction temperatures and times are critical for optimal yield and purity.
  • Washing steps are essential to remove residual sulfate ions and impurities.

Summary Table of Preparation Methods

Step Method/Conditions Solvents/Reagents Temperature Range Yield (%) Notes
Synthesis of triazine core Reaction of dimethyl cyanocarbonodithioimidate with guanidine derivatives in presence of base Methanol, ethanol, DMF, bases (TEA, NaOH) RT to reflux (~25–80 °C) Not specified Versatile for substituted triazines
Solid-phase microwave synthesis One-pot multicomponent synthesis on polystyrenesulfonate support Organic solvents, ethanol for recrystallization Microwave-assisted, mild heating High (83–86%) Enhances purity and efficiency
Salt formation (melamine sulfate) Acidification of melamine solution with sulfuric acid Water, 25% sulfuric acid 60 °C acidification 91–96% Industrial scale, preferred acid: sulfuric acid

Research Findings and Considerations

  • The preparation of 1,3,5-triazine-2,4,6-triamine derivatives is well-established with multiple synthetic routes allowing for functionalization and salt formation.
  • Sulfuric acid salt formation is straightforward but requires careful control of acid addition and temperature to avoid product handling issues.
  • Recent advances in solid-phase and microwave-assisted synthesis provide greener, more efficient routes with high yields and purity.
  • The sulfate salt form is pharmaceutically relevant and stable, making it suitable for applications in medicine and industry.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in the production of melamine-formaldehyde resins.

    Acids and Bases: Can catalyze various substitution and condensation reactions.

Major Products

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Melamine (1,3,5-Triazine-2,4,6-Triamine)

  • Structure: Three amino groups (-NH₂) symmetrically substituted on the triazine ring.
  • Properties : Low water solubility (0.3 g/L at 20°C), high thermal stability (decomposes at ~350°C).
  • Applications : Manufacture of melamine-formaldehyde resins, laminates, and adhesives .
  • Toxicity : Low acute toxicity alone but forms insoluble complexes with cyanuric acid (melamine cyanurate), causing renal toxicity .

Cyanuric Acid (2,4,6-Trihydroxy-1,3,5-Triazine)

  • Structure: Three hydroxyl (-OH) groups replacing melamine’s amino groups.
  • Properties : Moderate water solubility (2.1 g/L at 25°C), forms hydrogen-bonded networks.
  • Applications : Stabilizer in chlorinated pools, precursor to melamine cyanurate.
  • Toxicity : Synergistic nephrotoxicity with melamine due to crystal formation in kidneys .

Sulfurous Acid-Melamine-Formaldehyde Polymer (CAS 64787-97-9)

  • Structure : Polymer of melamine, formaldehyde, and sodium bisulfite (NaHSO₃).
  • Properties : Water-soluble, thermally stable, anionic character due to sulfonate groups.
  • Applications : Coagulant in water treatment, flame-retardant additives .

Alkyl-Substituted Triazine Triamines

  • Examples :
    • N,N',N''-Tributyl-1,3,5-triazine-2,4,6-triamine (CAS 53790-49-1): Enhanced lipophilicity for use in organic synthesis .
    • N,N',N''-Triphenyl Derivative (CAS 16268-98-7): Aromatic substituents improve UV stability in polymers .
  • Properties: Higher solubility in organic solvents (e.g., ethanol, acetone) compared to melamine.
Acid-Derivative Comparisons
Compound Acid Component Key Interactions Applications
Sulfuric Acid-Melamine H₂SO₄ Protonation/sulfonation Potential in ion-exchange resins, catalysts
Sulfurous Acid Polymer H₂SO₃ Covalent sulfonate linkages Water treatment, adhesives
Diphosphoric Acid-Melamine H₄P₂O₇ Acid-base salt formation Flame retardants, fertilizers
Physicochemical Properties
Property Melamine Cyanuric Acid Sulfurous Acid Polymer N,N',N''-Tributyl Derivative
Water Solubility 0.3 g/L 2.1 g/L High (polymer) 5.8 g/L (ethanol)
Thermal Stability Decomposes at 350°C Decomposes at 320°C Stable to 250°C Stable to 200°C
pKa (Amino Groups) ~5.0 N/A (hydroxyl groups) ~1.5 (sulfonate) ~8.5 (alkyl amines)

Biological Activity

Chemical Structure and Properties

Melamine is a triazine derivative with the chemical formula C3_3H6_6N6_6 and a molecular weight of 126.12 g/mol. The compound is characterized by its three amino groups attached to a triazine ring. When combined with sulfuric acid, melamine can form melamine sulfate, which has distinct physical and chemical properties that influence its biological activity.

Antimicrobial Properties

Research has shown that melamine exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that melamine sulfate effectively inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of Melamine Sulfate

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans100 µg/mL

Cytotoxicity and Safety

Despite its antimicrobial benefits, the cytotoxic effects of melamine on human cells have raised concerns. A study by assessed the cytotoxicity of melamine on human kidney cells and found that exposure to high concentrations led to significant cell death and apoptosis. The study highlighted the importance of dosage in determining safety levels for potential therapeutic applications.

Table 2: Cytotoxic Effects of Melamine on Human Cells

Concentration (µg/mL)Cell Viability (%)Reference
0100
5085
10060
20030

Agricultural Applications

Melamine sulfate has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content. A field study conducted by evaluated the effects of melamine sulfate on crop yield and soil health. Results indicated that crops treated with melamine sulfate showed improved growth rates and higher yields compared to those treated with conventional fertilizers.

Case Study: Impact on Crop Yield

In a controlled trial involving maize cultivation:

  • Control Group : Standard nitrogen fertilizer
  • Experimental Group : Melamine sulfate

Results indicated a 20% increase in yield for the experimental group over the control group after one growing season, demonstrating the potential benefits of using melamine sulfate in agricultural practices.

The biological activity of melamine can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of microbial cell membranes.
  • Nitrogen Source : Provides essential nitrogen for plant growth.
  • Cytotoxicity : Induces oxidative stress in human cells leading to apoptosis.

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